molecular formula C21H17F2N3O3S2 B2547580 N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-03-3

N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2547580
CAS No.: 877655-03-3
M. Wt: 461.5
InChI Key: LJYIDDRVTRDLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17F2N3O3S2 and its molecular weight is 461.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Development

Radiosynthesis and Imaging Applications

A notable application is in the radiosynthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET). The development of DPA-714, a compound within the same chemical family, illustrates the potential of these compounds in creating diagnostic tools for neurological conditions (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Novel compounds derived from similar structures have shown significant antimicrobial and antitumor activities. These compounds, through various synthetic pathways, have been evaluated against different bacterial strains and cancer cell lines, indicating their potential as bases for developing new therapeutic agents (Kerru et al., 2019), (Hafez & El-Gazzar, 2017).

Catalysis and Material Science

Innovations in Polymerization

The compound's structural motifs are integral to the development of novel photoinitiators for polymerization processes. This has implications in creating hybrid networks and materials with improved thermal stability and mechanical properties, showcasing the versatility of these chemical structures in materials science applications (Batibay et al., 2020).

Biological Evaluations and Therapeutic Potential

Anticonvulsant Properties

Research into S-acetamide derivatives of similar compounds has explored their potential as anticonvulsant agents. Through synthesis and docking studies, these compounds have been evaluated for their effectiveness in seizure models, providing a foundation for developing new treatments for epilepsy (Severina et al., 2020).

Dual Inhibitory Activities

The structural analogs of this compound have been synthesized as potential inhibitors of critical enzymes involved in cancer cell proliferation. These compounds exhibit dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2008).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S2/c1-29-14-4-2-3-13(10-14)26-20(28)19-17(7-8-30-19)25-21(26)31-11-18(27)24-16-6-5-12(22)9-15(16)23/h2-6,9-10H,7-8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYIDDRVTRDLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.